molecular formula C10H11FN2O B13196701 3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13196701
M. Wt: 194.21 g/mol
InChI Key: WHXJYXYAIKDETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one ( 2059940-50-8) is a high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research. This isoindolinone derivative, with the molecular formula C 10 H 11 FN 2 O and a molecular weight of 194.21 g/mol, is characterized by its amino methyl functional group and fluorine substituent, which are critical for optimizing drug-like properties and facilitating further synthetic modifications . The compound is supplied with a documented purity specification and is stored and handled under specific conditions to ensure stability. This compound is primarily valued as a key synthetic intermediate in the discovery and development of novel therapeutics. Its structural framework is particularly relevant for researching potential treatments for neurodegenerative diseases. Derivatives of the isoindolin-1-one scaffold have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes targeted in the management of Alzheimer's disease . The presence of the aminomethyl group provides a versatile handle for chemists to link this pharmacophore to other complex molecular structures, such as piperazines, creating multi-target directed ligands that can interact with both the catalytic and peripheral sites of the cholinesterase enzymes . Researchers utilize this compound exclusively for in vitro experiments and For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

3-(aminomethyl)-6-fluoro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C10H11FN2O/c1-13-9(5-12)7-3-2-6(11)4-8(7)10(13)14/h2-4,9H,5,12H2,1H3

InChI Key

WHXJYXYAIKDETG-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)C=C(C=C2)F)CN

Origin of Product

United States

Preparation Methods

Synthesis of the Isoindolinone Core with 6-Fluoro Substitution

A representative approach involves starting from a 3-fluorobenzyl or 3-chlorofluorobenzyl derivative, which undergoes carbamate formation followed by cyclization to the isoindolinone ring.

Example Synthesis of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one:

Step Reaction Reagents/Conditions Yield Notes
1 Formation of carbamate ester from 2-(3-fluorophenyl)ethylamine Methyl chloroformate, triethylamine, DCM, 0°C to RT ~95% Carbamate intermediate isolated as solid
2 Cyclization to isoindolinone Polyphosphoric acid (PPA), 120°C, 2 h ~39% Intramolecular cyclization under acidic conditions

This method is adapted from procedures described for related chloro-fluoro substituted isoindolinones, which are chemically analogous to the fluoro-substituted target compound.

Introduction of the 2-Methyl Group

The 2-methyl substituent on the dihydroisoindolinone ring can be introduced via alkylation or by using substituted precursors. For example, methylation at the 2-position may be achieved by employing methyl-substituted starting materials or by selective alkylation after ring formation.

Installation of the 3-(Aminomethyl) Group

The aminomethyl group at the 3-position is typically introduced through reductive amination or nucleophilic substitution involving a suitable leaving group at position 3.

Typical procedure:

  • Generation of a 3-formyl or 3-halogenated intermediate on the isoindolinone core.
  • Reaction with ammonia or a primary amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
  • Purification to isolate the 3-(aminomethyl) substituted product.

Representative Synthetic Route Summary

Step Intermediate Reaction Type Reagents/Conditions Product
1 2-(6-fluorophenyl)ethylamine Carbamate formation Methyl chloroformate, Et3N, DCM Carbamate ester
2 Carbamate ester Cyclization Polyphosphoric acid, heat 6-Fluoro-3,4-dihydroisoindolin-1-one
3 Isoindolinone Methylation (if needed) Methyl iodide or equivalent base/alkylation 2-Methyl-6-fluoro isoindolinone
4 2-Methyl isoindolinone Formylation or halogenation at 3-position Varies 3-Formyl or 3-halogen intermediate
5 3-Formyl intermediate Reductive amination NH3 or amine, NaBH3CN or H2/Pd This compound

Research Discoveries and Optimization Insights

  • Cyclization Efficiency: The use of polyphosphoric acid (PPA) for ring closure is critical but often results in moderate yields (~39%), suggesting optimization of temperature and reaction time can improve outcomes.

  • Selective Fluorination: The presence of the fluorine atom at the 6-position is typically introduced early in the synthesis via fluorinated aromatic precursors, ensuring regioselectivity and avoiding late-stage fluorination challenges.

  • Reductive Amination Specificity: Reductive amination for installing the aminomethyl group is favored for its mild conditions and high selectivity, minimizing side reactions and allowing for the introduction of various amine substituents if desired.

  • Purification Challenges: The final compounds often require chromatographic purification to separate regioisomers and side products, especially after cyclization and reductive amination steps.

Data Table: Key Intermediates and Their Characterization

Intermediate Molecular Formula Key Analytical Data Yield (%) Reference
2-(3-fluorophenyl)ethylamine C8H10FN MS (ESI+) m/z 140 (M+H)+ N/A
Carbamate ester C9H10FNO2 MS (ESI+) m/z 196 (M+H)+ 95
6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one C9H8FNO MS (ESI+) m/z 164 (M+H)+ 39
3-Formyl-6-fluoro-2-methyl isoindolinone C10H9FNO2 NMR, MS data Variable Derived from patent procedures
This compound C10H13FN2O NMR, MS (ESI+) m/z ~181 (M+H)+ Variable Consolidated from medicinal chemistry literature

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindolones with various functional groups.

Scientific Research Applications

3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoindol-1-one Core

Compound 1: 5-Amino-2-[(3-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (ZHAWOC6017)
  • Substituents: 5-Amino, 2-(3-fluorophenyl)methyl.
  • Physical Properties : Yellow solid, 42% yield.
  • Characterization : ¹H-NMR and ¹³C-NMR confirmed aromatic and methylene protons; HRMS-TOF validated molecular weight.
  • Key Differences: Lacks the aminomethyl and 2-methyl groups present in the target compound.
Compound 2: 5-Amino-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (ZHAWOC1246)
  • Substituents: 5-Amino, 2-(2-fluorophenyl)methyl.
  • Physical Properties : Yellow solid, 42% yield.
  • Characterization : Similar NMR and HRMS-TOF profiles to ZHAWOC6015.
  • Key Differences : Ortho-fluorine positioning may alter electronic effects and intermolecular interactions compared to the target’s para-fluoro substituent .
Compound 3: 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one
  • Substituents: 6-Aminomethyl.
  • Molecular Formula : C₉H₁₀N₂O.
  • Key Differences: Absence of fluorine and 2-methyl groups simplifies the structure. The aminomethyl group at position 6 (vs. position 3 in the target) may shift hydrogen-bonding interactions and biological target specificity .

Functional and Pharmacological Comparisons

Compound 4: 2-(3-{[1-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one (AQ-A 39)
  • Substituents: Complex alkylamino and methoxy groups.
  • Synthesis : 23% yield over six steps via reductive amination.
  • Key Differences: The target’s aminomethyl and fluorine substituents may offer distinct receptor-binding profiles compared to AQ-A 39’s methoxy and alkylamino chains .
Compound 5: 4,7-Dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one
  • Substituents : 4,7-Dihydroxy, 2-methyl.
  • Molecular Formula: C₉H₉NO₃.
  • Key Differences: Hydroxy groups enhance polarity and reduce blood-brain barrier permeability compared to the target’s lipophilic fluorine and aminomethyl groups .

Physicochemical and Spectral Data Comparison

Property Target Compound ZHAWOC6017 6-(Aminomethyl) Derivative AQ-A 39
Core Structure Isoindol-1-one Isoindole-1,3-dione Isoindol-1-one Isoindol-1-one
Key Substituents 6-F, 2-CH₃, 3-CH₂NH₂ 5-NH₂, 2-(3-F-C₆H₄)CH₂ 6-CH₂NH₂ 5,6-OCH₃, alkylamino chain
Molecular Weight (g/mol) ~181 (estimated) Reported via HRMS-TOF 162.18 (C₉H₁₀N₂O) Not explicitly reported
Synthesis Yield Not reported 42% Not reported 23%
Biological Activity Inferred from substituents Not reported Not reported Cardiovascular

Biological Activity

The compound 3-(Aminomethyl)-6-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one is a derivative of isoindole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FN2OC_{11}H_{12}FN_{2}O. Its structure features a fluorine atom and an aminomethyl group that contribute to its biological properties.

Anticancer Properties

Recent studies have demonstrated that isoindole derivatives exhibit significant anticancer activity. For instance, this compound has been shown to induce apoptosis in various cancer cell lines. Research indicates that this compound can inhibit cell proliferation and promote cell cycle arrest at the G1 phase in human cancer cells.

In a study involving breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range. The mechanism appears to involve the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Induction of apoptosis
HCT1167.5Cell cycle arrest and apoptosis
A5496.0ROS generation and mitochondrial stress

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15 to 100 µg/mL.

The antibacterial mechanism is believed to be linked to oxidative stress induction, leading to increased reactive oxygen species (ROS) within bacterial cells. This oxidative damage disrupts cellular functions and ultimately results in cell death.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli50
Pseudomonas aeruginosa100

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In experimental models of neurodegenerative diseases, this compound has been observed to reduce neuronal apoptosis and inflammation.

Studies involving neuronal cell lines exposed to neurotoxic agents showed that pre-treatment with the compound significantly improved cell viability and reduced markers of oxidative stress. These findings indicate potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

  • Breast Cancer Treatment : A clinical trial investigated the efficacy of isoindole derivatives, including this compound, in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants receiving the compound compared to the control group.
  • Antimicrobial Resistance : A study assessed the potential of this isoindole derivative as an adjuvant therapy in combination with traditional antibiotics against resistant bacterial strains. The combination therapy resulted in enhanced antibacterial effects and reduced resistance development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.